2-(Allylamino)benzoic acid
Description
Contextualization within Anthranilic Acid Chemistry
2-(Allylamino)benzoic acid is a derivative of anthranilic acid, which is 2-aminobenzoic acid. nih.govmdpi.com The core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an amino group at the ortho positions. In this compound, one of the hydrogen atoms of the amino group is replaced by an allyl group (–CH2–CH=CH2).
This substitution has a significant impact on the molecule's reactivity. The presence of the allyl group introduces a site of unsaturation, which can participate in a variety of chemical reactions that are not possible with the parent anthranilic acid. Anthranilic acid and its derivatives are known for their broad range of biological activities and are used as precursors in the synthesis of pharmaceuticals and other commercially important compounds. mdpi.comwikipedia.org For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are derived from anthranilic acid. wikipedia.org
Significance as a Synthetic Precursor and Chemical Scaffold
The dual functionality of this compound, possessing both a nucleophilic amine and a carboxylic acid, along with the reactive double bond of the allyl group, makes it a highly versatile synthetic precursor. vulcanchem.com It serves as a foundational building block, or scaffold, for the construction of more complex molecules, particularly heterocyclic compounds.
One of the key applications of this compound is in cyclization reactions. The strategic positioning of the amino and carboxylic acid groups, along with the allyl group, allows for intramolecular reactions to form new ring systems. For example, it is a readily prepared starting material for the synthesis of benzo[b]annulenones, which are seven-membered ring systems. researchgate.net These types of reactions are valuable in creating diverse molecular architectures that can be explored for various applications.
Furthermore, the carboxylic acid and the secondary amine can be independently modified. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the amine can participate in N-alkylation or N-acylation reactions. openstax.org For instance, this compound can be reacted with benzylamine (B48309) to form 2-(allylamino)-N-benzylbenzamide, a compound that serves as a scaffold for potential anticancer agents. smolecule.com This flexibility allows for the systematic development of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science. The compound's ability to participate in C-N bond formation reactions is also crucial for synthesizing complex nitrogen-containing heterocycles. smolecule.com
Chemical Compound Information
| Compound Name |
| This compound |
| Anthranilic acid |
| Benzylamine |
| 2-(Allylamino)-N-benzylbenzamide |
| Benzo[b]annulenones |
Interactive Data Table for this compound
| Property | Value |
| IUPAC Name | 2-(prop-2-enylamino)benzoic acid |
| CAS Number | 57397-97-4 |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Physical Form | Solid |
| Purity | 95% |
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-enylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSLLVVIUMRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364525 | |
| Record name | 2-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168180-19-6 | |
| Record name | 2-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Allylamino Benzoic Acid and Its Derivatives
Direct Synthesis Approaches to 2-(Allylamino)benzoic Acid
Direct synthesis of this compound primarily involves the N-allylation of anthranilic acid. Various methods have been established, with ongoing research focused on optimizing reaction conditions to improve yields and efficiency.
Established Synthetic Pathways
The Ullmann condensation is a traditional method for the N-arylation and N-alkylation of amines, including the synthesis of N-substituted anthranilic acids. scielo.brwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. wikipedia.orgiitk.ac.in For the synthesis of this compound, this would involve reacting 2-halobenzoic acid with allylamine (B125299) or anthranilic acid with an allyl halide. Traditional Ullmann reactions often require harsh conditions, such as high-boiling polar solvents and temperatures exceeding 210°C, with stoichiometric amounts of copper. wikipedia.org
A more contemporary and efficient approach involves the palladium-catalyzed N-allylation of unprotected anthranilic acids with allylic alcohols. nih.govacs.orgacs.org This method offers the advantage of using readily available starting materials and proceeding under milder conditions. The reaction is typically carried out at room temperature in a THF-H₂O solvent system, utilizing a palladium acetate (B1210297) catalyst and a water-soluble phosphine (B1218219) ligand like sodium diphenylphosphinobenzene-3-sulfonate (TPPMS). nih.govacs.org The presence of water and the carboxylic acid group of the anthranilic acid itself are believed to facilitate the formation of the π-allyl palladium intermediate, which is crucial for the reaction's success. nih.govacs.org This method has been shown to produce mono-N-allylated anthranilic acids in good yields, ranging from 70% to 98%. nih.govacs.org
Optimization of Reaction Conditions and Yields
Efforts to optimize the synthesis of N-substituted anthranilic acids have focused on improving reaction times, yields, and environmental friendliness. Microwave-assisted synthesis has emerged as a powerful tool in this regard. The Ullmann coupling reaction, when conducted under microwave irradiation, has been shown to produce N-aryl anthranilic acids in good to excellent yields with significantly shorter reaction times compared to conventional heating methods. scielo.brscienceopen.com This technique often allows for the use of water as a solvent or even solvent-free conditions, further enhancing its green credentials. scielo.br
For the palladium-catalyzed N-allylation, the choice of catalyst, ligand, and solvent system is critical for achieving high yields. Studies have demonstrated that using unprotected anthranilic acid is key, as the carboxyl group plays a vital role in the catalytic cycle. acs.org The reaction of anthranilic acid ethyl ester, for instance, results in a significantly lower yield of the N-allylated product, highlighting the importance of the free carboxylic acid. acs.org The steric effect of the ortho-carboxyl group also contributes to the selective formation of the mono-N-allylated product. acs.org
Synthesis of Related Benzoic Acid Derivatives and Analogues
The synthetic methodologies applied to this compound can be extended to a wide range of substituted derivatives and structurally related scaffolds, which are important intermediates in medicinal chemistry.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved by starting with appropriately substituted anthranilic acids. For example, palladium-catalyzed N-allylation has been successfully applied to anthranilic acids bearing both electron-donating and electron-withdrawing groups, affording the corresponding N-allyl derivatives in good yields. acs.org This demonstrates the versatility of the method for creating a library of substituted compounds.
Another approach involves the modification of a pre-formed this compound scaffold. For instance, a study on the synthesis of 4-(allylamino)-2-((2-ethylhexyl)oxy)benzoic acid involved the N-allylation of a substituted 4-aminobenzoic acid derivative. zenodo.org
Approaches to Structurally Related Benzoic Acid Scaffolds
The synthesis of N-substituted anthranilic acid derivatives is a broad field with significant applications. These compounds serve as precursors for biologically important molecules like acridone (B373769) alkaloids. scielo.br The Ullmann condensation and palladium-catalyzed couplings are the primary methods for accessing these scaffolds. scielo.bracs.org
Isatoic anhydrides, which are cyclic derivatives of anthranilic acids, are valuable building blocks in organic synthesis. acs.orgresearchgate.net N-alkylated isatoic anhydrides can be prepared through direct alkylation of isatoic anhydride (B1165640) using bases like sodium hydride. nih.gov A palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines provides another route to substituted isatoic anhydrides under mild conditions. acs.orgresearchgate.net These anhydrides can then be readily converted into N-alkylanthranilic acids. acs.org
The synthesis of more complex analogs, such as benzofuran (B130515) derivatives of anthranilic acid, has also been explored. scispace.com These can be prepared via microwave-assisted reactions, which offer significant advantages in terms of reaction time. scispace.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes.
Microwave-assisted organic synthesis (MAOS) is a key green technology that has been successfully applied to the synthesis of N-substituted anthranilic acids. scielo.brscienceopen.comscispace.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and in some cases, the need for organic solvents can be eliminated. scielo.brscispace.comacs.org
Ultrasound-assisted synthesis is another green technique that has been shown to enhance reaction rates and yields. researchgate.netbeilstein-journals.orgnih.govmdpi.com The cavitation effect produced by ultrasound waves can activate metal catalysts and increase the reactivity of reagents. researchgate.net For example, the Ullmann condensation of 2-chlorobenzoic acids with aminothiazoles was significantly accelerated under ultrasonic irradiation, leading to higher yields in shorter times at room temperature. researchgate.net There are also reports on the ultrasound-assisted synthesis of benzoic acid derivatives from the oxidation of benzyl (B1604629) alcohols. google.com
The use of water as a solvent is a cornerstone of green chemistry. The palladium-catalyzed N-allylation of anthranilic acids in an aqueous THF medium is a prime example of a greener synthetic route. nih.govacs.org Furthermore, research into selenium-catalyzed oxidation of aldehydes to carboxylic acids in water demonstrates a commitment to developing environmentally benign protocols. mdpi.com
Below is a table summarizing various synthetic approaches to N-substituted benzoic acid derivatives, highlighting the reaction conditions and outcomes.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Anthranilic acids, Allyl alcohol | Pd(OAc)₂, TPPMS, THF-H₂O, RT | Mono-N-allylated anthranilic acids | 70-98 | acs.org |
| Anthranilic acids, Aryl bromides | Microwave irradiation | N-Aryl anthranilic acids | Good to excellent | scielo.brscienceopen.com |
| 5-Nitro-2-chlorobenzoic acid, Amines | Microwave irradiation, 80-120°C, solvent-free | N-Substituted 5-nitroanthranilic acids | Up to >99 | acs.org |
| 2-Chlorobenzoic acids, 2-Aminothiazoles | Cu/CuI, Pyridine, Ultrasound | 5H- scienceopen.comCurrent time information in Bangalore, IN.thiazolo[2,3-b]quinazolin-5-one derivatives | Improved yields | researchgate.net |
| N-Alkyl anilines, CO, O₂ | Pd(OAc)₂, Cu(OAc)₂ | Substituted isatoic anhydrides | - | acs.org |
This table illustrates the diversity of methods available and the ongoing efforts to develop more efficient and sustainable synthetic protocols.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.com This technique utilizes the ability of microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases.
The application of microwave irradiation has been successfully employed in the synthesis of various benzoic acid derivatives. ijprdjournal.comoiccpress.com For instance, the synthesis of benzoic acid from benzanilide (B160483) using sulfuric acid as a catalyst is significantly expedited under microwave conditions. ijprdjournal.com This method provides precise temperature control and uniform heating, which contributes to enhanced reaction rates and product purity. ijprdjournal.com
In the context of producing derivatives, a one-pot, four-component method for synthesizing (5-hydroxy-2,4-dipheny-2H-benzo[e] Current time information in Bangalore, IN.oxazin-3(4H)-yl)(phenyl)methanone derivatives has been developed using microwave irradiation in an aqueous medium. This approach involves the condensation of resorcinol (B1680541) with various aromatic aldehydes, carboxylic acids, and ammonia, resulting in high yields and short reaction times. oiccpress.com
Furthermore, microwave-assisted synthesis has been utilized for the preparation of 2-substituted aminobenzimidazoles on an ionic liquid support. This method demonstrates high efficiency, good yields, and operational simplicity, with a significant reduction in reaction time compared to traditional refluxing conditions. nycu.edu.tw While not directly the synthesis of this compound, these examples highlight the potential and versatility of microwave-assisted techniques for the synthesis of complex derivatives of aminobenzoic acids.
Table 1: Examples of Microwave-Assisted Synthesis of Benzoic Acid Derivatives
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| Benzanilide, Sulfuric Acid | Benzoic Acid | Microwave irradiation | Good | ijprdjournal.com |
| Resorcinol, Aromatic Aldehydes, Carboxylic Acids, Ammonia | (5-hydroxy-2,4-dipheny-2H-benzo[e] Current time information in Bangalore, IN.oxazin-3(4H)-yl)(phenyl)methanone derivatives | Microwave irradiation, aqueous medium | High | oiccpress.com |
| 4-fluoro-3-nitro benzoic acid, [hydemim][BF4] | 2-substituted aminobenzimidazoles on ionic liquid support | Microwave irradiation (90 °C), 12 min | Good | nycu.edu.tw |
Solvent-Free or Reduced-Solvent Reaction Systems
The development of solvent-free or reduced-solvent reaction systems is a key aspect of green chemistry, aiming to minimize the environmental impact of chemical processes. mdpi.commdpi.com These methods often lead to simplified work-up procedures and can sometimes enhance reaction rates and yields.
One notable environmentally friendly method for synthesizing anthranilic acids, the parent structure of this compound, involves the oxidation of isatins. This process uses aqueous sodium hydroxide (B78521) and hydrogen peroxide, eliminating the need for organic solvents and catalysts. scielo.br The reactions are typically fast, and the products can be easily isolated by precipitation. scielo.br This methodology is versatile, allowing for the preparation of various substituted anthranilic acids in good yields. scielo.br
Solvent-free conditions have also been successfully applied to the synthesis of complex heterocyclic derivatives. For example, a one-pot, four-component reaction for the synthesis of 2-(alkylamino)-2-oxo-1-arylethyl-6,12-dioxo-6,12-dihydroindolo[1,2-b]isoquinoline-11-carboxylate derivatives has been described. This method, which uses isatin, homophthalic anhydride, an isocyanide, and an aldehyde, proceeds without a catalyst or solvent and produces high to excellent yields. nih.gov
Another example of a solvent-free approach is the ball milling assisted synthesis of benzimidazoles from benzoic acid and o-phenylenediamine. mdpi.com This mechanochemical method avoids the use of solvents and provides high yields of the desired products. The synthesis of 2,3-disubstituted thiazolidin-4-ones has also been achieved under solvent-free conditions at 80 °C using a magnetic nanoparticle catalyst. nih.gov
These examples demonstrate the feasibility and advantages of conducting syntheses of benzoic acid derivatives and related compounds in the absence or with minimal use of organic solvents, contributing to more sustainable chemical manufacturing.
Table 2: Examples of Solvent-Free or Reduced-Solvent Synthesis
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| Substituted Isatins, NaOH, H₂O₂ | Substituted Anthranilic Acids | Aqueous solution, room temperature | Good | scielo.br |
| Isatin, Homophthalic Anhydride, Cyclohexyl Isocyanide, Aldehyde | 2-(alkylamino)-2-oxo-1-arylethyl-6,12-dioxo-6,12-dihydroindolo[1,2-b]isoquinoline-11-carboxylate derivatives | Solvent-free, catalyst-free | High to excellent | nih.gov |
| Benzoic Acid, o-Phenylenediamine | Benzimidazoles | Solvent-free, ball milling | ~95% | mdpi.com |
| Arylaldehyde, Amine, 2-Mercaptoacetic Acid | 2,3-disubstituted thiazolidin-4-ones | Solvent-free, 80 °C, magnetic nanoparticle catalyst | High | nih.gov |
Chemical Reactivity and Mechanistic Investigations
Intramolecular Cyclization Reactions
The proximate positioning of the allyl group and the benzoic acid scaffold facilitates a variety of intramolecular cyclization reactions, providing access to complex heterocyclic structures.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings. encyclopedia.pub In its intramolecular version (IMDA), the diene and dienophile are tethered within the same molecule, leading to the formation of fused or bridged polycyclic systems. escholarship.org For 2-(Allylamino)benzoic acid, the allyl group serves as a potential dienophile.
While direct reports of IMDA reactions for this compound are not prevalent, its structure lends itself to aza-Diels-Alder variants, where a nitrogen atom is part of the diene or dienophile. d-nb.inforsc.org Such reactions are instrumental in synthesizing nitrogen-containing heterocycles. rsc.org For a classical IMDA to occur, the aromatic ring would need to participate as the diene component, a transformation that typically requires harsh conditions or specific activation. A more plausible pathway involves the imine tautomer or a derivative, which can act as a dienophile in a hetero-Diels-Alder reaction. d-nb.info The stereochemical outcome of these cyclizations is highly controlled by the geometry of the transition state, making it a valuable strategy in stereocontrolled synthesis. d-nb.info Lewis acid catalysis, for instance with SnCl₄ or Yb(OTf)₃, is often employed to accelerate these reactions and control selectivity. d-nb.infothieme-connect.com
A significant intramolecular cyclization of this compound and its derivatives is the chemo- and diastereoselective acylfluorination of the nonactivated olefin (the allyl group). This transition-metal-free reaction provides access to seven-membered, fluorine-containing benzo[b]annulenone ring systems, specifically benzo[b]azepines. nih.govresearchgate.net
The reaction mechanism involves the in situ formation of a highly reactive acyl fluoride (B91410) intermediate. Mechanistic studies indicate that an activating agent, such as XtalFluor-E, reacts with the carboxylic acid to form an activated anhydride (B1165640). nih.govresearchgate.net This species then induces an electrophilic 7-endo-trig cyclization, where the electron-rich double bond of the allyl group attacks the activated carbonyl carbon. This step forms a seven-membered ring and a transient cationic intermediate, which is subsequently trapped by a fluoride ion to yield the final β-fluorinated benzo[b]annulenone product. nih.govresearchgate.net The process has been demonstrated to be effective for a wide range of electronically and sterically varied 2-(allylamino)benzoic acids, achieving high yields and diastereomeric ratios. nih.govresearchgate.net
Table 1: Key Features of Intramolecular Acylfluorination of 2-(Allylamino)benzoic Acids
| Feature | Description | Reference |
| Reaction Type | Intramolecular Acylfluorination | nih.gov, researchgate.net |
| Substrates | Readily prepared 2-(Allylamino)benzoic acids | nih.gov, researchgate.net |
| Key Reagent | XtalFluor-E (or similar fluorinating/activating agent) | nih.gov, researchgate.net |
| Products | Seven-membered ring-containing benzo[b]annulenones | nih.gov, researchgate.net |
| Mechanism | Electrophilic 7-endo-trig cyclization followed by fluoride capture | nih.gov, researchgate.net |
| Conditions | Transition-metal-free | nih.gov, researchgate.net |
| Yield/Selectivity | Up to 88% yield and >20:1 diastereomeric ratio | nih.gov |
Formation of Polycyclic Heterocycles via Intramolecular Diels-Alder Reactions
Oxidative Transformations of the Allyl Moiety
The allyl group in this compound is susceptible to various oxidative transformations, providing a pathway to introduce new functional groups. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making this position particularly reactive. wikipedia.org
Dihydroxylation : The double bond can be converted into a vicinal diol (1,2-diol) through dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a standard method for achieving this enantioselectively. organic-chemistry.org This would transform the allyl group into a 2,3-dihydroxypropyl moiety attached to the nitrogen atom. A similar dihydroxylation has been demonstrated on N-glycosides derived from related systems. acs.org
Ozonolysis : Ozonolysis is a powerful reaction that cleaves carbon-carbon double and triple bonds using ozone (O₃). wikipedia.orglibretexts.org The outcome depends on the workup conditions. byjus.com Reductive workup (e.g., with zinc dust or dimethyl sulfide) of the intermediate ozonide from this compound would cleave the allyl group's double bond to yield an aldehyde. Oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid. libretexts.orgbyjus.com This reaction effectively converts the allyl group into a carboxymethyl or formylmethyl (B1220840) group at the nitrogen atom.
Epoxidation : The double bond can be converted into an epoxide, a three-membered cyclic ether. This is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com For this compound, this would yield N-(oxiran-2-ylmethyl)anthranilic acid. The reactivity and stereoselectivity of epoxidation can be influenced by allylic strain and the presence of nearby functional groups. chemtube3d.com
Mechanisms of Decarboxylative Reactions Involving Benzoic Acid Scaffolds
The carboxylic acid group of the benzoic acid scaffold can be removed through decarboxylation, a reaction that typically proceeds under thermal or catalytic conditions. The mechanism of decarboxylation for aromatic acids can be challenging due to the strength of the aryl C-C bond. d-nb.info
Recent advances have enabled decarboxylation under milder conditions. One prominent strategy involves visible-light photoredox catalysis. organic-chemistry.org In this approach, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) process. For benzoic acid derivatives, this can lead to the formation of an acyl radical. organic-chemistry.org Alternatively, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylate complexes can generate an aryl radical, which can then be intercepted in cross-coupling reactions. d-nb.info While these methods have not been specifically detailed for this compound, the principles are broadly applicable to its benzoic acid core. The resulting aryl radical or aryl-metal intermediate could potentially undergo further reactions, including intramolecular cyclization onto the allyl group or intermolecular coupling.
Proton Transfer and Tautomerism Studies in Related Amino Benzoic Acids
Like its parent compound, anthranilic acid (2-aminobenzoic acid), this compound can exhibit tautomerism involving proton transfer between the amino and carboxylic acid groups. scielo.br This results in an equilibrium between a neutral form and a zwitterionic form.
This equilibrium is highly dependent on the environment, particularly the polarity of the solvent. scielo.br In nonpolar solvents, the neutral form with a strong intramolecular hydrogen bond between the carboxylic proton and the amine nitrogen is favored. In highly polar solvents like water, the zwitterionic form becomes more stable. Computational and spectroscopic studies on anthranilic acid and its N-substituted derivatives have characterized the macroscopic and microscopic dissociation constants that govern these equilibria. scielo.br The substitution of an allyl group on the nitrogen is expected to influence the basicity of the amine and thus shift the tautomeric and protonation equilibria compared to the unsubstituted anthranilic acid.
Reaction Mechanisms for Diverse Derivatization Pathways
The multiple functional groups in this compound allow for a wide array of derivatization reactions.
N-Allylation and Related Reactions : While this compound is itself an N-allylated product, further derivatization at the nitrogen is possible. More broadly, the synthesis of such compounds can be achieved through methods like the palladium-catalyzed mono-N-allylation of unprotected anthranilic acids using allylic alcohols in aqueous media. scielo.brscielo.br
Cyclization via C-H Activation : Palladium-catalyzed reactions can facilitate oxidative allylic C-H amidation. In related systems, an allyl group has been shown to direct C-H activation and subsequent functionalization at an adjacent position, suggesting complex cyclization pathways are possible for the this compound scaffold. nsf.gov
Ester and Amide Formation : The carboxyl group can be readily converted to esters or amides. For instance, multicomponent reactions involving 2-nitrobenzaldehyde, malononitrile, and an alcohol can lead to the formation of anthranilate esters through a process involving an intramolecular redox reaction. rsc.org Standard peptide coupling reagents can be used to form amides.
Ring-Opening of Epoxides : The secondary amine of this compound can act as a nucleophile. A relevant derivatization pathway is the aminolysis (ring-opening) of epoxides. This reaction, often performed under microwave irradiation in an aqueous phase, is a highly regioselective method for forming β-amino alcohols. researchgate.net Reacting this compound with an epoxide would yield a new, more complex side chain on the nitrogen atom.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR spectroscopy of 2-(Allylamino)benzoic acid provides specific data on the arrangement of hydrogen atoms. The aromatic protons of the benzoic acid moiety typically appear in the range of δ 6.5–8.0 ppm. The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the nitrogen are observed around δ 3.91 ppm, while the vinyl protons resonate at approximately δ 5.1-6.0 ppm. The acidic proton of the carboxylic acid group is often a broad singlet and can be exchanged with D₂O. rsc.orguniroma1.it
Table 1: ¹H NMR Data for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic | 6.5 - 8.0 |
| Allyl (CH₂) | ~3.91 |
| Allyl (Vinyl) | 5.1 - 6.0 |
| Carboxylic Acid | Variable, broad |
Note: Data is compiled from related structures and may vary based on solvent and experimental conditions.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the carboxylic acid group is typically found at a downfield chemical shift, often above 170 ppm. rsc.org The aromatic carbons resonate in the region of approximately 110-150 ppm. The carbons of the allyl group are observed at distinct positions, with the CH₂ carbon appearing around 45 ppm and the vinyl carbons resonating between 115 and 135 ppm.
Table 2: ¹³C NMR Data for this compound Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (COOH) | >170 |
| Aromatic | 110 - 150 |
| Allyl (CH₂) | ~45 |
| Allyl (Vinyl) | 115 - 135 |
Note: Data is compiled from related structures and may vary based on solvent and experimental conditions.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the carboxylic acid O-H stretch is characterized by a broad absorption band in the region of 2500–3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine is usually observed in the range of 3300-3500 cm⁻¹. Furthermore, the C=C stretching of the allyl group and the aromatic ring are found in the 1600-1680 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of benzoic acid derivatives typically shows absorption bands in the range of 200-300 nm. rsc.org For instance, neutral benzoic acid in an aqueous solution exhibits a peak maximum around 230 nm. rsc.org The presence of the allylamino substituent can influence the position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the expected molecular weight is approximately 177.20 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. The mass spectrum also provides information about the fragmentation pattern of the molecule, which can help in structural elucidation.
Determination of Bond Lengths and Angles
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound (C₁₀H₁₁NO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. chemscene.comnih.gov This calculated composition is then compared with the experimental results obtained from combustion analysis to verify the purity and identity of the synthesized compound.
The theoretical percentages are as follows:
Carbon (C): (12.011 * 10 / 177.20) * 100% = 67.78%
Hydrogen (H): (1.008 * 11 / 177.20) * 100% = 6.25%
Nitrogen (N): (14.007 * 1 / 177.20) * 100% = 7.90%
Oxygen (O): (15.999 * 2 / 177.20) * 100% = 18.07%
Experimental values from a pure sample are expected to be in close agreement with these calculated values, typically within a ±0.4% margin.
Table 4: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 67.78 | Value to be determined |
| Hydrogen (H) | 6.25 | Value to be determined |
Note: Experimental values are obtained from actual laboratory analysis of a sample.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the molecule's energy at different atomic arrangements, the lowest energy conformation (the ground state) can be identified. For a molecule like 2-(allylamino)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield optimized bond lengths, bond angles, and dihedral angles. This provides a foundational understanding of its structural parameters.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and indicate which parts of the molecule are most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential) which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential) which are prone to nucleophilic attack. An MEP map of this compound would identify the reactive sites, such as the electron-rich oxygen and nitrogen atoms and the electron-deficient hydrogen atoms of the carboxylic acid and amine groups.
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of specific vibrational modes to the observed spectral bands. For this compound, this analysis would help to assign characteristic vibrations, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and vibrations associated with the allyl group and the benzene (B151609) ring.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While no specific MD studies on this compound were found, this technique is used for related molecules like benzoic acid to study their behavior in different environments, such as in confined spaces or in complex with proteins. Such simulations could provide insights into the conformational flexibility of the allyl group and the intermolecular interactions, like hydrogen bonding, that this compound might form in solution or in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or other properties. For derivatives of benzoic acid, QSAR studies have been conducted to understand how different substituents influence their properties, for instance, as enzyme inhibitors. These studies typically reveal that factors like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for activity. Although no QSAR studies were found specifically for derivatives of this compound, this methodology could be applied to a series of its analogs to guide the design of new compounds with desired properties.
Theoretical Insights into Reaction Mechanisms and Energetics
Computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms and energetics associated with organic molecules. While specific comprehensive theoretical studies on the reaction mechanisms of this compound are not extensively documented in the reviewed literature, insights can be drawn from computational analyses of closely related benzoic acid derivatives and relevant reaction classes. These studies offer a framework for understanding the molecule's potential reactivity, transition states, and the thermodynamic and kinetic profiles of its transformations.
Theoretical investigations are crucial for mapping out potential energy surfaces of reactions, identifying transition state structures, and calculating activation energies, which are key to predicting reaction feasibility and pathways. For instance, DFT calculations have been successfully employed to study the mechanisms of transition metal-catalyzed reactions, which are often challenging to probe experimentally. sioc-journal.cn Such studies can determine whether a proposed mechanism, such as one involving oxidative cyclization or nucleophilic addition, is energetically viable. sioc-journal.cnfrontiersin.org
Research on related compounds demonstrates the utility of these computational approaches. For example, DFT studies on 2-[(2-substitutedphenyl) carbamoyl] benzoic acids have provided detailed information on their electronic structure and reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity patterns. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netmdpi.com
These computational models also allow for the calculation of various global reactivity descriptors, which quantify different aspects of a molecule's chemical behavior. Key descriptors include chemical hardness (η), which measures resistance to deformation of the electron cloud, and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net
Detailed research findings from a DFT study on substituted carbamoyl (B1232498) benzoic acids, which share a structural motif with this compound, are presented below. These calculations were performed at the B3LYP/6-31G(d,p) level of theory. researchgate.net
Table 1: Calculated Molecular Properties of Substituted 2-Carbamoyl Benzoic Acids researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) |
|---|---|---|---|---|---|
| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | -8.87 | -4.87 | 4.00 | 2.00 | 5.98 |
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | -8.62 | -4.70 | 3.92 | 1.96 | 5.67 |
| 2-[(2-chlorophenyl)carbamoyl]benzoic acid | -9.21 | -5.11 | 4.10 | 2.05 | 6.28 |
The data illustrates how different substituents on the phenyl ring influence the electronic properties and predicted reactivity of the benzoic acid derivatives. researchgate.net Similarly, theoretical studies can be applied to understand intramolecular cyclization reactions. The cyclization of a molecule containing both an aromatic ring and a reactive acyl group, for example, can be modeled to understand the mechanism, such as in Friedel-Crafts acylation. nih.gov Computational analysis can help determine the most favorable reaction pathway and the structure of key intermediates and transition states. frontiersin.orgpku.edu.cn
By applying these established theoretical methodologies to this compound, one could predict its behavior in various reactions, such as electrophilic substitution on the aromatic ring or reactions involving the allylic double bond and the carboxylic acid group. Such studies would provide invaluable, atom-level detail into the energetics of bond-forming and bond-breaking steps, guiding synthetic efforts and the development of new chemical transformations.
Applications in Organic Synthesis and Materials Science
Utilization as a Building Block in Heterocyclic Compound Synthesis
2-(Allylamino)benzoic acid is an N-substituted derivative of anthranilic acid, a well-established precursor for a multitude of nitrogen-containing heterocyclic compounds. jocpr.comconicet.gov.arekb.egijddr.inbeilstein-journals.org The structure is particularly suited for intramolecular reactions to form fused ring systems.
One significant application is in the synthesis of acridones. The general synthesis of acridones often involves the cyclization of N-phenylanthranilic acids using strong acids like concentrated sulfuric acid or polyphosphoric acid. jocpr.comijddr.inorgsyn.org In a similar fashion, an N-allyl substituted anthranilic acid, such as this compound, can be used to generate N-allylacridones. Research has shown that N-allyl acridone (B373769) derivatives possess potent and selective antiviral activities, highlighting the importance of this synthetic pathway. jocpr.com The synthesis typically proceeds through an intramolecular electrophilic substitution followed by dehydration to form the tricyclic acridone core.
The general reaction scheme for the synthesis of acridones from N-substituted anthranilic acids is a foundational method in heterocyclic chemistry. jocpr.comekb.eg
Table 1: Synthesis of Acridone from N-Phenylanthranilic Acid
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| N-Phenylanthranilic acid | Concentrated Sulfuric Acid (H₂SO₄) | Acridone | orgsyn.org |
| o-Halobenzoic acids and substituted anilines | Copper powder, Potassium carbonate | N-(substituted phenyl) anthranilic acids (intermediate) | jocpr.com |
Role as an Intermediate in Multi-Step Organic Transformations
Beyond being a direct precursor to heterocyclic systems, this compound functions as a key intermediate in multi-step synthetic sequences, enabling the construction of more complex molecular architectures. Its carboxylic acid moiety can be readily converted into other functional groups, such as amides, which serves as a handle for introducing further molecular diversity.
A notable example is its use in the synthesis of 2-(Allylamino)-N-benzylbenzamide. In this transformation, the carboxylic acid group of this compound reacts with benzylamine (B48309), typically facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amide bond. smolecule.com The resulting product, 2-(Allylamino)-N-benzylbenzamide, is not an end-product but serves as a valuable intermediate itself. Derivatives of this compound are investigated as potential anticancer agents due to their ability to inhibit tubulin polymerization. smolecule.com This demonstrates a clear role for this compound as a foundational intermediate in the synthesis of medicinally relevant molecules. smolecule.com
Precursor in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. unito.itekb.egnih.govekb.eg The properties of these materials, such as porosity and surface area, are dictated by the choice of the metal and the organic linker. ekb.eg Carboxylic acids are among the most common functional groups used in organic linkers due to their ability to form strong coordinate bonds with metal centers.
Benzoic acid and its derivatives are frequently employed in MOF synthesis, either as the primary linker or as "modulators" that help control crystal growth and reduce defects. unito.itnih.gov For example, benzoic acid has been shown to be an effective modulator in the synthesis of the well-known UiO-66 MOF, leading to larger crystalline domains. nih.gov Furthermore, amino-functionalized linkers, such as 2-aminobenzoic acid derivatives, are of high interest because the amino group can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction. ekb.egresearchgate.net
Given these precedents, this compound is a highly suitable candidate for use as an organic linker in the synthesis of novel coordination polymers and MOFs. It possesses the necessary carboxylate group for coordination with metal ions and an accessible allylamino group. The allyl group, in particular, offers a reactive handle for post-synthetic modification through various well-established chemical transformations. While specific MOFs constructed from this compound are not yet prominent in the literature, the principles of MOF design strongly support its potential in this field. ekb.egrsc.orgrsc.orgosti.gov
Table 2: Common Components in MOF Synthesis
| Component Type | Example Compound | Function | Reference |
|---|---|---|---|
| Metal Source | Zirconium(IV) chloride | Forms inorganic secondary building units (SBUs) | unito.it |
| Organic Linker | Terephthalic acid | Connects SBUs to form the framework | unito.it |
| Modulator | Benzoic acid | Controls crystallinity and defect formation | nih.gov |
Surface Functionalization and Interface Studies (e.g., Atomic Layer Deposition Inhibition)
The ability of molecules to form ordered, single-molecule-thick layers on surfaces, known as self-assembled monolayers (SAMs), is critical for controlling surface properties and for applications in nanotechnology. mdpi.comtuwien.ac.atmdpi.comdyenamo.se One key application of SAMs is in area-selective atomic layer deposition (AS-ALD), a technique for fabricating patterned thin films at the atomic scale. mdpi.comresearchgate.netresearchgate.net In this process, a SAM is used as an inhibitor to block the deposition of material on specific areas of a substrate. conicet.gov.armdpi.com
Carboxylic acids are a well-established class of molecules for forming SAMs on various metal and metal oxide surfaces. mdpi.comtuwien.ac.at The carboxylate headgroup selectively binds to the surface, while the rest of the molecule forms a densely packed layer that acts as a physical barrier, preventing ALD precursors from reaching the substrate. mdpi.com Studies on benzoic acid and its derivatives have demonstrated their viability as ALD inhibitors. mdpi.comresearchgate.net The effectiveness of the inhibition can be tuned by changing the substituents on the benzene (B151609) ring. mdpi.com
This compound fits the structural requirements for an effective ALD inhibitor. It possesses the carboxylic acid headgroup necessary for surface anchoring. The allyl group on the amine substituent could potentially influence the packing density and orientation of the molecules within the SAM, thereby affecting its blocking efficiency. While specific studies detailing the use of this compound for ALD inhibition have not been reported, the extensive research on related benzoic acid derivatives provides a strong foundation for its potential in surface functionalization and interface engineering. mdpi.comresearchgate.netnih.gov
Table 3: Components of a Self-Assembled Monolayer (SAM) for ALD Inhibition
| SAM Component | Function | Example Group | Reference |
|---|---|---|---|
| Anchoring Group | Binds to the substrate surface. | Carboxylate (-COOH), Phosphonate (-PO₃H₂), Thiol (-SH) | mdpi.comtuwien.ac.at |
| Backbone/Spacer | Provides structural integrity and intermolecular interactions. | Aromatic ring, Alkyl chain | mdpi.com |
Coordination Chemistry of 2 Allylamino Benzoic Acid and Its Analogues
Ligand Design and Synthesis for Metal Complexation
The design of 2-(Allylamino)benzoic acid as a ligand is predicated on the foundational structure of anthranilic acid, which offers a bidentate O,N donor set from the carboxylate and amino groups. The introduction of the allyl group (–CH₂–CH=CH₂) onto the nitrogen atom introduces several key modifications that could influence its complexation behavior:
Steric Hindrance: The allyl group is bulkier than the simple proton it replaces on the amino nitrogen of anthranilic acid. This increased steric bulk around the nitrogen donor could influence the geometry of the resulting metal complexes and potentially favor lower coordination numbers or specific stereochemistries.
Electronic Effects: The allyl group can have a modest electron-donating effect, which could modulate the basicity of the amino nitrogen and, consequently, the strength of the metal-nitrogen bond.
Additional Functionality: The carbon-carbon double bond in the allyl group represents a potential third coordination site, which could lead to the formation of polynuclear complexes or coordination polymers. This "dangling" functionality also opens the door for post-complexation modifications.
The synthesis of this compound itself has been achieved through established organic chemistry methods. A notable example is the palladium-catalyzed reaction of anthranilic acid with an allyl source, such as allyl alcohol. acs.org This method provides a direct route to the N-substituted product. The availability of the ligand is further confirmed by its listing in various chemical supplier catalogs. chemscene.comsigmaaldrich.combldpharm.com
Investigation of Coordination Modes and Geometries
While no specific crystal structures or detailed spectroscopic studies for metal complexes of this compound are readily available in the scientific literature, we can hypothesize potential coordination modes based on the behavior of related anthranilate ligands. chemrevlett.commdpi.com
The primary coordination mode would likely involve chelation through the nitrogen atom of the allylamino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered ring. This bidentate N,O-coordination is the most common mode for anthranilic acid and its derivatives. chemrevlett.com
Beyond this primary mode, several other possibilities exist:
Monodentate Coordination: The ligand could coordinate solely through the carboxylate oxygen, leaving the allylamino group uncoordinated. This is less likely but possible depending on the metal ion and reaction conditions.
Bridging Coordination: The carboxylate group could bridge two metal centers, leading to the formation of dimeric or polymeric structures.
Allyl Group Participation: The π-system of the allyl group's double bond could potentially coordinate to a metal center. This would be highly dependent on the nature of the metal ion (typically soft, electron-rich metals) and could lead to more complex structures.
The resulting geometries of the metal complexes would be dictated by the preferred coordination number of the metal ion and the steric constraints imposed by the ligands. For a typical 1:2 metal-to-ligand complex with bidentate coordination, octahedral or distorted octahedral geometries would be expected for many first-row transition metals. chemrevlett.com Square planar or tetrahedral geometries might be observed for metals like Ni(II), Cu(II), or Zn(II). uomustansiriyah.edu.iqsemanticscholar.org
Synthesis and Characterization of Metal Complexes
Specific synthetic procedures for metal complexes of this compound are not detailed in the available literature. However, general methods for the synthesis of metal carboxylate and metal-amine complexes can be applied. A typical synthesis would involve the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with this compound in a suitable solvent. The reaction may require the presence of a base to deprotonate the carboxylic acid.
Characterization of any resulting complexes would rely on a suite of standard analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and amino groups by observing shifts in the C=O and N-H stretching frequencies.
Elemental Analysis: To determine the stoichiometry of the complex, specifically the metal-to-ligand ratio.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal center.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex and thus the oxidation state and spin state of the metal ion.
While these techniques are standard, the lack of published data for this compound complexes means that specific spectral data and structural parameters cannot be presented at this time.
Computational Studies on Metal-Ligand Interactions and Stability
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of metal complexes. ekb.egnih.govufv.br In the absence of experimental data for this compound complexes, DFT studies would be invaluable for predicting their properties.
Such computational studies could address several key aspects:
Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the complexes, providing insights into bond lengths, angles, and potential coordination geometries.
Bonding Analysis: The nature of the metal-ligand bonds can be analyzed through various computational approaches, such as Natural Bond Orbital (NBO) analysis, to quantify the covalent and electrostatic contributions to the interaction.
Relative Stabilities: The stability of different potential isomers or coordination modes could be compared by calculating their relative energies.
Spectroscopic Predictions: Theoretical calculations can predict spectroscopic properties, such as IR and UV-Vis spectra, which can aid in the interpretation of experimental data once it becomes available.
To date, no specific computational studies on metal complexes of this compound have been published. Such research would be a crucial first step in understanding the coordination chemistry of this ligand and guiding future synthetic efforts.
Medicinal Chemistry Scaffold Research and Structure Activity Relationship Studies
Design Principles for Novel Pharmaceutical Scaffolds based on 2-(Allylamino)benzoic Acid
The design of novel pharmaceutical agents often begins with a core structure, or scaffold, known to possess biological relevance. Anthranilic acid is recognized as a valuable pharmacophore for the rational development of new drugs aimed at managing a variety of diseases. nih.govresearchgate.net The substitution on this scaffold allows for the creation of extensive compound libraries, facilitating comprehensive structure-activity relationship (SAR) analysis to identify promising "hit" and "lead" compounds. nih.govresearchgate.netx-mol.com
This compound represents a specific and strategic iteration of the anthranilic acid scaffold. The design principles leveraging this structure are based on the following key features:
The Anthranilic Acid Core: This bio-isostere of salicylic (B10762653) acid provides a rigid backbone with two key functional groups—a carboxylic acid and a secondary amine—in an ortho configuration. These groups can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the binding sites of biological targets.
The N-Allyl Group: The allyl substituent is not merely a passive component. It provides a reactive handle for further chemical modification and introduces a degree of flexibility and lipophilicity. This group can engage in van der Waals or hydrophobic interactions within a target's binding pocket. Furthermore, the terminal double bond offers a site for synthetic elaboration to explore different chemical spaces.
Versatility in Biological Targeting: Derivatives of the parent anthranilic acid scaffold have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govijpsjournal.com They have been investigated as inhibitors of various enzymes and pathways, such as mitogen-activated protein kinase (MAPK) and aldo-keto reductases, and as modulators of P-glycoprotein for overcoming drug resistance in cancer. nih.govresearchgate.net This proven versatility suggests that the this compound scaffold is a promising starting point for developing inhibitors against a diverse set of targets. For instance, an N-allyl acridone (B373769), a more complex molecule built from anthranilic acid chemistry, has shown specific antiviral activity against the dengue virus. acs.org
Strategies for Scaffold Hopping and Lead Optimization
Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency, selectivity, and pharmacokinetic properties. Scaffold hopping and lead optimization are central to this process.
Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This can be done to escape patent-protected chemical space, improve physicochemical properties, or find novel interactions with the target. For a molecule based on this compound, a scaffold hopping strategy might involve replacing the benzoic acid ring with a different aromatic or heteroaromatic system while retaining the key amino and carboxylate interaction points.
Lead optimization focuses on making iterative modifications to a promising lead compound to perfect its drug-like properties. For the this compound scaffold, optimization strategies would include:
Modification of the Allyl Group: Altering the length of the alkyl chain, changing its saturation (e.g., to a propyl or propargyl group), or introducing functional groups onto the chain.
Substitution on the Benzoic Acid Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring to modulate electronic properties and explore additional binding interactions. A patent for arthropodicidal agents describes N-allyl anthranilic acid derivatives with substitutions on the aromatic ring, demonstrating a practical application of this optimization strategy in developing insecticidal compounds. google.com
Derivatization of Core Functional Groups: Converting the carboxylic acid to an ester or an amide, or modifying the secondary amine. Amide and anilide derivatives of anthranilic acid are particularly noted for their central role in managing metabolic disorders. nih.gov
These optimization efforts aim to systematically build a comprehensive understanding of the structure-activity relationships.
Structure-Activity Relationship (SAR) Methodologies for Benzoic Acid Derivatives
Structure-Activity Relationship (SAR) analysis is the systematic study of how the chemical structure of a molecule correlates with its biological activity. nih.gov For the this compound family, SAR studies are crucial for transforming a modestly active "hit" into a potent and selective "lead" candidate.
The core of SAR is to synthesize a series of related analogs and compare their activities. By changing one part of the molecule at a time—such as a substituent on the aromatic ring or a feature of the N-allyl group—researchers can deduce which structural features are essential for activity.
For derivatives of this compound, key SAR questions would include:
Is the ortho-relationship between the carboxylic acid and the amino group essential?
How does the size and nature of the N-alkyl substituent affect potency? Is the double bond of the allyl group required?
What is the effect of placing electron-withdrawing or electron-donating groups on the benzoic acid ring?
The data below illustrates a hypothetical SAR exploration for a series of this compound analogs targeting a generic enzyme.
| Compound | R1 (N-substituent) | R2 (Ring Substituent) | Hypothetical IC₅₀ (µM) | Inferred SAR |
|---|---|---|---|---|
| 1 | -CH₂CH=CH₂ (Allyl) | H | 15.2 | Baseline activity |
| 2 | -CH₂CH₂CH₃ (Propyl) | H | 45.8 | Double bond appears favorable for activity. |
| 3 | -H | H | >100 | N-substitution is critical for activity. |
| 4 | -CH₂CH=CH₂ (Allyl) | 5-Chloro | 2.5 | Electron-withdrawing group at position 5 enhances potency. |
| 5 | -CH₂CH=CH₂ (Allyl) | 5-Methyl | 20.1 | Electron-donating group at position 5 does not improve potency. |
The insights gained from SAR studies enable the rational design of next-generation compounds. If initial studies, like the hypothetical one above, indicate that an electron-withdrawing substituent at the 5-position and an unsaturated N-alkyl chain are beneficial for activity, medicinal chemists can then design a focused library of new analogs that incorporate these features. For example, they might synthesize derivatives with different halogens (Fluorine, Bromine) at the 5-position or explore alternative unsaturated groups like a propargyl group (containing a triple bond) at the nitrogen. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and is essential for optimizing compounds for specific, targeted effects. nih.gov
Exploration of Substituent Effects on Biological Target Interactions
Computational Drug Design Approaches
In parallel with synthetic efforts, computational chemistry provides powerful tools to accelerate drug discovery. These methods can predict how a molecule will bind to its target, helping to prioritize which compounds to synthesize and test.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second (a receptor, typically a protein target). The primary goal is to predict the binding mode and affinity, often represented by a docking score.
For the this compound scaffold, docking studies would be used to:
Generate Binding Hypotheses: Visualize how the molecule fits into the active site of a target protein. This can reveal key interactions, such as hydrogen bonds between the carboxylic acid and specific amino acid residues, or hydrophobic interactions involving the allyl group and the phenyl ring.
Prioritize Analogs for Synthesis: Computationally screen a virtual library of derivatives before committing to their chemical synthesis, allowing researchers to focus resources on the most promising candidates.
Explain SAR Data: Provide a structural rationale for why certain substituents enhance activity while others diminish it. For example, a docking study might show that a chloro-substituent at the 5-position fits perfectly into a small hydrophobic pocket that an un-substituted ring cannot access.
A successful example of this approach was the use of molecular docking to identify a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase based on a related benzo-thiazine scaffold derived from anthranilic acid chemistry. x-mol.com A similar approach could be applied to derivatives of this compound against a range of therapeutic targets.
The table below provides a conceptual example of results from a molecular docking study.
| Compound | Target | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| 4 (5-Chloro analog) | Kinase X | -9.8 | H-bond from COOH to Lys72; H-bond from NH to Asp184; Hydrophobic interaction of Cl with Leu130 |
| 1 (Parent compound) | Kinase X | -8.1 | H-bond from COOH to Lys72; H-bond from NH to Asp184 |
| 5 (5-Methyl analog) | Kinase X | -7.9 | H-bond from COOH to Lys72; H-bond from NH to Asp184; Steric clash of methyl group with Leu130 |
Q & A
Q. What are the common synthetic routes for preparing 2-(Allylamino)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step synthesis involving allylation of 2-aminobenzoic acid derivatives is widely used. First, protect the amino group (e.g., via acetylation) to prevent side reactions. Then, perform allylation using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization can employ response surface methodology (RSM) to systematically vary parameters like temperature, solvent ratio, and catalyst loading, enabling statistical identification of optimal conditions . Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC or LC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the allylamino group (δ 5.0–6.0 ppm for allyl protons) and carboxylic acid (δ ~170 ppm in ¹³C). FT-IR can identify NH (3300–3500 cm⁻¹) and COOH (2500–3000 cm⁻¹) stretches. Discrepancies between predicted and observed spectra (e.g., unexpected splitting) may arise from tautomerism or impurities. Cross-validate with LC-MS (exact mass analysis) and elemental analysis to resolve ambiguities . For crystalline derivatives, X-ray crystallography (via SHELX refinement) provides definitive structural confirmation .
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in methanol/water). Collect intensity data using a diffractometer (Mo-Kα radiation). Process data with SHELXT for structure solution and SHELXL for refinement . Key steps:
- Assign hydrogen bonds (e.g., carboxylic acid dimer formation) to interpret packing motifs.
- Validate geometry using CheckCIF to ensure bond lengths/angles align with literature values.
- Deposit final CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility.
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the synthesis of this compound derivatives with multiple reactive sites?
- Methodological Answer : Regioselectivity issues (e.g., competing allylation at NH₂ vs. COOH) can be mitigated by:
- Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct allylation to the amino group .
- Catalytic control : Use Pd(0) catalysts to favor allylation at specific sites via π-allyl intermediates.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .
Q. How can computational modeling be utilized to predict the electronic properties and reactivity of this compound in complex reaction systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Simulate reaction pathways (e.g., allylation transition states) to assess activation energies.
- Compare with experimental data (e.g., NMR chemical shifts) to validate models . Tools like Gaussian or ORCA are recommended for such analyses.
Q. What methodological approaches are recommended for analyzing contradictory data in the metabolic pathway studies of this compound using LC-MS?
- Methodological Answer : Contradictory metabolite identification (e.g., unexpected adducts or fragmentation patterns) requires:
- High-resolution LC-MS/MS : Differentiate isobaric metabolites via exact mass (<5 ppm error).
- Isotopic labeling : Track metabolic transformations (e.g., ¹³C-labeled substrates).
- Cross-validation : Compare with synthetic standards or databases (e.g., NIST WebBook ). For ambiguous peaks, employ ion mobility spectrometry to separate co-eluting species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
